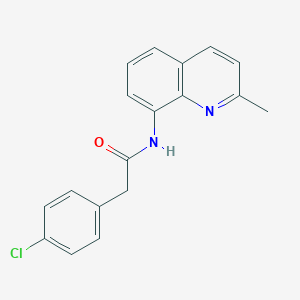![molecular formula C23H21N3O3 B244231 2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244231.png)
2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-dimethylphenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMXAA or ASA404 and has been studied for its anti-tumor and anti-viral properties.
Mechanism of Action
DMXAA works by activating the immune system and inducing the production of cytokines, which are proteins that play a key role in the immune response. These cytokines, in turn, activate immune cells such as macrophages and natural killer cells, which attack and destroy tumor cells. DMXAA also inhibits the production of angiogenic factors, which are proteins that promote the growth of new blood vessels. This disrupts the blood supply to the tumor, resulting in the death of tumor cells.
Biochemical and Physiological Effects:
DMXAA has been found to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-α, IFN-γ, and IL-6, which play a key role in the immune response. DMXAA also inhibits the production of angiogenic factors such as VEGF, which are involved in the growth of new blood vessels. This disrupts the blood supply to the tumor and results in the death of tumor cells.
Advantages and Limitations for Lab Experiments
One advantage of DMXAA is that it has been found to be effective against a wide range of tumors. It has also been shown to have a low toxicity profile and does not appear to cause significant side effects. However, one limitation of DMXAA is that it has poor solubility in water, which can make it difficult to administer in certain forms.
Future Directions
There are several future directions for research on DMXAA. One area of interest is the development of new formulations of DMXAA that can improve its solubility and bioavailability. Another area of interest is the investigation of the use of DMXAA in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, further studies are needed to fully understand the mechanisms of action of DMXAA and to identify potential biomarkers that can be used to predict response to treatment.
Synthesis Methods
The synthesis of DMXAA involves the reaction of 2,6-dimethylphenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)-6-methylphenol. This intermediate is then reacted with 2-methyl-4-(2-oxo-1,3-oxazolidin-3-yl)pyridine to form DMXAA.
Scientific Research Applications
DMXAA has been studied extensively for its anti-tumor properties. It has been found to inhibit the growth of various types of tumors, including lung, breast, and colon cancer. DMXAA works by targeting the tumor vasculature and disrupting the blood supply to the tumor. This results in the death of tumor cells and the inhibition of tumor growth.
properties
Molecular Formula |
C23H21N3O3 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H21N3O3/c1-14-9-15(2)11-18(10-14)28-13-21(27)25-19-7-6-17(12-16(19)3)23-26-22-20(29-23)5-4-8-24-22/h4-12H,13H2,1-3H3,(H,25,27) |
InChI Key |
HXIWFPVFMDPEQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B244148.png)
![3-chloro-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-benzothiophene-2-carboxamide](/img/structure/B244150.png)
![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B244151.png)
![4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244153.png)
![4-cyano-2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244154.png)


![5-chloro-N-[3-(isobutyrylamino)phenyl]-1-naphthamide](/img/structure/B244158.png)
![N-(4-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B244159.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-propoxybenzamide](/img/structure/B244160.png)
![N-[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B244162.png)
![4-(benzyloxy)-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B244164.png)
![Ethyl 5-[(4-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B244169.png)
![4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B244170.png)